1,1',1''-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol
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Overview
Description
1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol is a chemical compound with the molecular formula C₁₂H₁₈O₃S₃ and a molecular weight of 306.465 g/mol It is characterized by a trithiane ring structure with three prop-1-en-2-ol groups attached to it
Preparation Methods
The synthesis of 1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol involves the reaction of formaldehyde with hydrogen sulfide to form 1,3,5-trithiane . The trithiane ring is then functionalized with prop-1-en-2-ol groups through a series of reactions involving organolithium reagents and alkylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols.
Substitution: The trithiane ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include organolithium reagents, alkyl halides, and oxidizing agents. Major products formed from these reactions include alkylated trithianes, sulfoxides, and sulfones.
Scientific Research Applications
1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s trithiane ring structure allows it to act as a masked source of formaldehyde, which can be released under specific conditions .
Comparison with Similar Compounds
1,1’,1’'-(1,3,5-Trithiane-2,4,6-triyl)triprop-1-en-2-ol can be compared with other trithiane derivatives such as:
1,3,5-Trithiane: The parent compound with a simpler structure and similar reactivity.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A trimer of thioacetone with different substituents.
Trithioformaldehyde: Another trithiane derivative with distinct chemical properties
Properties
CAS No. |
68227-77-0 |
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Molecular Formula |
C12H18O3S3 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(Z)-1-[4,6-bis[(E)-2-hydroxyprop-1-enyl]-1,3,5-trithian-2-yl]prop-1-en-2-ol |
InChI |
InChI=1S/C12H18O3S3/c1-7(13)4-10-16-11(5-8(2)14)18-12(17-10)6-9(3)15/h4-6,10-15H,1-3H3/b7-4-,8-5+,9-6+ |
InChI Key |
WMXFCRSJGCGONI-OQMAIZNUSA-N |
Isomeric SMILES |
C/C(=C\C1SC(SC(S1)/C=C(/O)\C)/C=C(\O)/C)/O |
Canonical SMILES |
CC(=CC1SC(SC(S1)C=C(C)O)C=C(C)O)O |
Origin of Product |
United States |
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